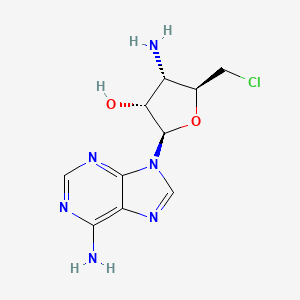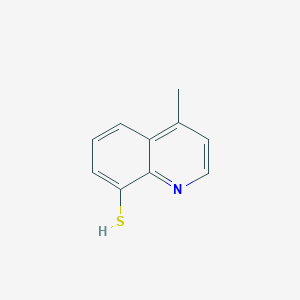
4-Methylquinoline-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 4-position and a thiol group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-thiol typically involves the thiation of 4-methylquinoline derivatives. One common method includes the reaction of 4-chloro-8-methylquinoline with thiourea in boiling ethanol, which yields this compound . Another approach involves the use of phosphorus pentasulfide to convert 4-hydroxy-8-methylquinoline to its thio-analogue .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Thiourea, phosphorus pentasulfide, and other nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Methylquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Methylquinoline-8-thiol is primarily related to its ability to interact with biological molecules through its thiol group. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system also contributes to its biological activity by facilitating interactions with DNA and proteins .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a thiol group.
4-Chloro-8-methylquinoline: Similar structure but with a chloro group instead of a thiol group.
Uniqueness: 4-Methylquinoline-8-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Its thiol group allows for specific interactions with metal ions and biological molecules, making it a valuable compound in various applications .
Propiedades
Número CAS |
13982-83-7 |
|---|---|
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
4-methylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 |
Clave InChI |
JVQFOBRPSFFLJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


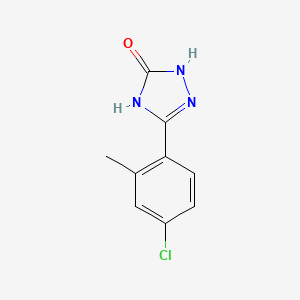
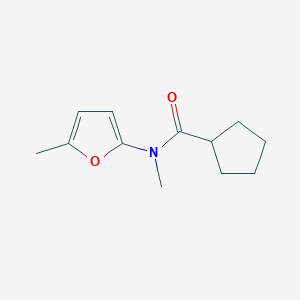
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
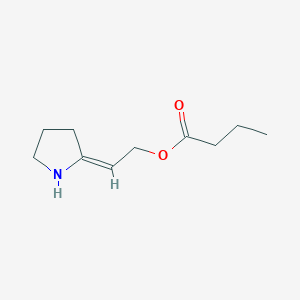
![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
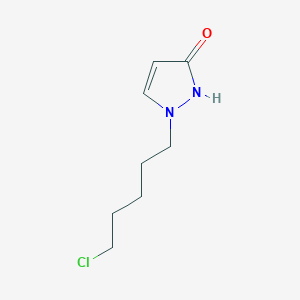
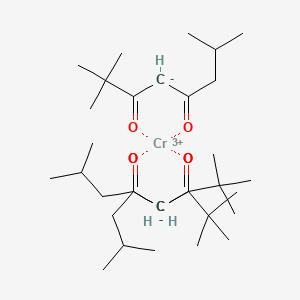
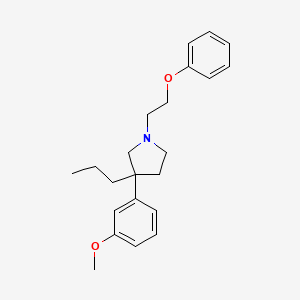
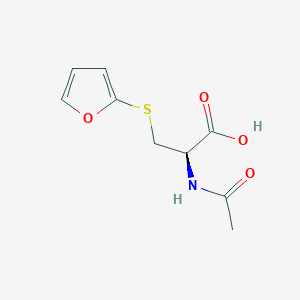
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
